molecular formula C8H12ClN3 B163412 6-chloro-N-isobutylpyrimidin-4-amine CAS No. 1220028-08-9

6-chloro-N-isobutylpyrimidin-4-amine

Cat. No.: B163412
CAS No.: 1220028-08-9
M. Wt: 185.65 g/mol
InChI Key: PBOXDEVGXRUQJT-UHFFFAOYSA-N
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Description

6-Chloro-N-isobutylpyrimidin-4-amine ( 1220028-08-9) is a chemical compound with the molecular formula C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol . This pyrimidine derivative is of significant interest in medicinal chemistry and drug discovery research. Scientific studies have explored the antitrypanosomal and antiplasmodial activities of structurally related 2-aminopyrimidine compounds, highlighting the potential of this chemical class in the development of new therapeutic agents for neglected tropical diseases . The chloropyrimidine core serves as a versatile synthetic intermediate, amenable to further functionalization via nucleophilic aromatic substitution, allowing researchers to create a diverse library of molecules for biological evaluation . The compound should be stored sealed in a dry environment at 2-8°C and is classified as a dangerous good (Hazard Class 6.1) . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOXDEVGXRUQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618244
Record name 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-08-9
Record name 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro N Isobutylpyrimidin 4 Amine

Precursor Synthesis and Strategic Functionalization Routes

The primary precursor for the synthesis of 6-chloro-N-isobutylpyrimidin-4-amine is typically a di-substituted pyrimidine (B1678525), most commonly 4,6-dichloropyrimidine (B16783). The synthesis of this precursor itself is a critical first step. One established method for the large-scale preparation of chloropyrimidines involves the chlorination of the corresponding hydroxylated precursors. For instance, pyrimidine-4,6-diol can be converted to 4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a foundational step in creating the reactive scaffold necessary for subsequent functionalization.

Nucleophilic Substitution Strategies for Pyrimidine Ring Functionalization

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles on the carbon atoms of the ring, particularly those bearing a good leaving group like a chlorine atom.

Detailed Examination of Amination Reactions Utilizing Isobutylamine

The reaction between 4,6-dichloropyrimidine and isobutylamine is a direct and common method for the synthesis of this compound. In this reaction, isobutylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms at the C4 or C6 position of the pyrimidine ring, leading to the displacement of a chloride ion.

The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol, isopropanol) or an aprotic polar solvent (e.g., dimethylformamide, acetonitrile), and often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The base can be an excess of isobutylamine itself or a non-nucleophilic base like triethylamine or diisopropylethylamine. The reaction temperature can be varied to control the reaction rate, with heating often employed to drive the reaction to completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is typically isolated by precipitation or extraction, followed by purification techniques such as recrystallization or column chromatography.

A representative reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound from 4,6-dichloropyrimidine and isobutylamine.

Analysis of Regioselectivity in the Amination of Dichloropyrimidine Scaffolds

In nucleophilic aromatic substitution reactions on dichloropyrimidine scaffolds, the position of substitution, or regioselectivity, is a critical factor. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position. This preference is attributed to the higher electrophilicity of the C4 and C6 positions compared to the C2 position in the pyrimidine ring. The two nitrogen atoms exert a stronger electron-withdrawing effect on the para-position (C4) and ortho-positions (C2 and C6), making them more susceptible to nucleophilic attack.

In the case of 4,6-dichloropyrimidine, the two chlorine atoms are in equivalent positions. Therefore, the initial mono-amination can occur at either the C4 or C6 position without a preference, leading to the formation of a single mono-substituted product, this compound (or its equivalent, 4-chloro-N-isobutylpyrimidin-6-amine). The introduction of the first amino substituent can, however, influence the reactivity of the remaining chlorine atom. The electron-donating nature of the amino group can deactivate the ring towards further substitution, often requiring more forcing conditions for a second substitution to occur. This differential reactivity allows for the selective synthesis of the mono-aminated product by controlling the stoichiometry of the reactants and the reaction conditions. For instance, using a slight excess of the dichloropyrimidine relative to the amine can favor mono-substitution.

Advanced Synthetic Approaches

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, advanced synthetic methodologies have been explored. These include microwave-assisted synthesis and the development of solvent-free reaction conditions.

Microwave-Assisted Synthesis Protocols for this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govscilit.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.gov In the context of synthesizing this compound, a microwave-assisted protocol would involve mixing 4,6-dichloropyrimidine and isobutylamine, with or without a solvent and a base, in a sealed vessel suitable for microwave heating. The mixture is then irradiated with microwaves at a controlled temperature and pressure for a short period. The rapid and efficient heating provided by microwaves can overcome the activation energy barrier of the reaction more effectively than conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes
Temperature Often requires high bulk temperaturesPrecise and rapid heating
Yield Variable, can be lowerOften higher
Side Reactions More prevalent due to longer reaction timesMinimized due to shorter reaction times

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Amination Reactions.

Catalytic Methods in the Synthesis of this compound Analogues

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex heterocyclic compounds, including pyrimidine derivatives. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the pyrimidine core with a wide variety of substituents.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of heterocyclic compounds. The Suzuki-Miyaura coupling, in particular, has been widely employed for the synthesis of substituted pyrimidines. mdpi.commdpi.com This reaction involves the coupling of a halogenated pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines excellent substrates for such cross-coupling reactions. mdpi.com For instance, the Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to be a highly efficient method for the regioselective synthesis of C4-substituted pyrimidines. mdpi.com Microwave irradiation has been demonstrated to significantly accelerate these reactions, often leading to high yields in short reaction times with low catalyst loadings. mdpi.com

A variety of palladium catalysts have been successfully employed in the Suzuki coupling of pyrimidines, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. mdpi.commdpi.comnih.gov The choice of base and solvent is also crucial for the success of the reaction, with inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) often being used in conjunction with solvents like 1,4-dioxane or aqueous solvent mixtures. mdpi.commdpi.com

The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents onto the pyrimidine core, including aryl, heteroaryl, and alkyl groups. nih.gov This method has been instrumental in the synthesis of various biologically active pyrimidine derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions on Pyrimidine Cores

Starting MaterialCoupling PartnerCatalystBaseSolventProductYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Chloro-4-phenylpyrimidine95 mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine85 mdpi.com
2-Amino-4-chloro-6-methylpyrimidinePyridine-3-boronic acidPdCl₂(PPh₃)₂Na₂CO₃Acetonitrile (B52724)/H₂O2-Amino-4-methyl-6-(pyridin-3-yl)pyrimidine74 mdpi.com

Beyond palladium, other transition metals have been explored for their catalytic activity in the synthesis and functionalization of pyrimidines. dntb.gov.uahanser.de These alternative catalytic systems can offer complementary reactivity and provide access to a broader range of pyrimidine analogues.

Iron-catalyzed reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed transformations. mdpi.com For example, iron-catalyzed cyclization reactions have been developed for the synthesis of highly substituted pyrimidines from readily available starting materials. mdpi.com

Nickel-catalyzed cross-coupling reactions have also been successfully applied to the derivatization of pyrimidines. researchgate.net Nickel catalysts can promote the coupling of various organozinc reagents with functionalized pyrimidines, offering an alternative to the more common Suzuki and Stille couplings. researchgate.net

Copper-catalyzed reactions have also found utility in pyrimidine synthesis. For instance, copper can catalyze the coupling of aryl halides with pyrimidine derivatives. researchgate.net

Furthermore, other palladium-catalyzed reactions beyond the Suzuki coupling have been employed for pyrimidine functionalization. The Buchwald-Hartwig amination, for example, allows for the introduction of N-aryl substituents onto the pyrimidine ring. mdpi.com The Sonogashira coupling enables the introduction of alkynyl groups, further expanding the diversity of accessible pyrimidine analogues. nih.gov The development of intramolecular cross-dehydrogenative coupling (CDC) reactions catalyzed by palladium represents another innovative approach for the synthesis of fused pyrimidine systems. nih.gov

The exploration of these diverse metal-catalyzed transformations continues to enrich the synthetic chemist's toolbox for the preparation of novel pyrimidine derivatives with potential applications in various fields, including medicine and materials science. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization of 6 Chloro N Isobutylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Comprehensive Analysis of Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 6-chloro-N-isobutylpyrimidin-4-amine offers precise information about the electronic environment and connectivity of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by neighboring atoms and functional groups. hw.ac.uk

The isobutyl group protons exhibit characteristic signals. The two methyl groups (CH₃) are equivalent and appear as a doublet due to coupling with the adjacent methine proton (CH). The methylene (B1212753) protons (CH₂) adjacent to the amine nitrogen are deshielded and also appear as a doublet, coupling with the same methine proton. The methine proton itself will present as a multiplet due to coupling with both the methyl and methylene protons. The proton on the amine nitrogen (NH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. hw.ac.uk The protons on the pyrimidine (B1678525) ring will have distinct chemical shifts influenced by the chlorine and amine substituents.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine-H8.0 - 8.5Singlet-
Pyrimidine-H6.5 - 7.0Singlet-
NHVariable (Broad)Singlet-
N-CH₂3.2 - 3.4Doublet~7
CH(CH₃)₂1.8 - 2.0Multiplet~7
CH(CH₃)₂0.9 - 1.0Doublet~7

Note: The predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Detailed Assignment of Carbon-13 NMR (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The chemical shifts of carbon atoms are spread over a wider range than proton shifts, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom. libretexts.orgoregonstate.edu

In this compound, the carbon atoms of the pyrimidine ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amino group. libretexts.org The carbon atom bonded to the chlorine will be significantly downfield. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Cl (Pyrimidine)160 - 165
C-N (Pyrimidine)155 - 160
C-H (Pyrimidine)105 - 110
N-CH₂45 - 50
CH(CH₃)₂28 - 32
CH(CH₃)₂19 - 22

Note: The predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Elucidation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show correlations between the N-CH₂ protons and the CH proton of the isobutyl group, and between the CH proton and the two CH₃ groups. youtube.com This confirms the isobutyl fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would show a cross-peak between the N-CH₂ protons and their attached carbon, the CH proton and its carbon, and the CH₃ protons and their carbons. This allows for the unambiguous assignment of the carbons in the isobutyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the N-CH₂ protons and the pyrimidine carbon atom to which the amino group is attached, thus confirming the link between the isobutylamino side chain and the pyrimidine ring. Correlations between the pyrimidine protons and neighboring carbons would also be observed, aiding in the assignment of the ring carbons. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic bands for the N-H group, C-H bonds, C=N and C=C bonds of the pyrimidine ring, and the C-Cl bond.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description
N-H Stretch3300 - 3500Sharp to moderately broad peak, characteristic of a secondary amine. pressbooks.pub
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp peaks from the isobutyl group. wpmucdn.com
C=N and C=C Stretch (Aromatic)1400 - 1650Multiple bands of varying intensity from the pyrimidine ring. youtube.com
C-N Stretch1250 - 1350Medium intensity band.
C-Cl Stretch600 - 800Medium to strong intensity band.

Raman Spectroscopy for Comprehensive Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the analysis of this compound, the Raman spectrum would provide further confirmation of the pyrimidine ring vibrations (C=C and C=N stretching), which are often strong in Raman spectra. The C-Cl stretching vibration would also be readily observable. The aliphatic C-H stretching and bending modes of the isobutyl group will also be present. nih.gov The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, one can gain insights into the nature of the chromophores present in the compound.

Analysis of Electronic Transitions and Chromophore Characteristics

The pyrimidine ring system, substituted with a chloro group and an amino group, constitutes the primary chromophore in this compound. The absorption of UV radiation would be expected to correspond to π → π* and n → π* electronic transitions. The lone pairs on the nitrogen atoms of the pyrimidine ring and the amino group, as well as the π-electrons of the aromatic ring, would be central to these transitions. However, specific experimental data detailing the absorption maxima (λmax) and molar absorptivity (ε) for this compound are not available in the reviewed literature. Without this data, a definitive analysis of its electronic transitions and chromophoric characteristics remains speculative.

Investigation of Solvatochromic Effects on UV-Vis Absorption Spectra

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the interaction between the solute and solvent molecules. By measuring the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities, it would be possible to observe shifts in the absorption maxima. A bathochromic (red) or hypsochromic (blue) shift could indicate changes in the energy levels of the ground and excited states of the molecule due to solvent effects. This analysis would help in understanding the polarity of the molecule and the nature of its electronic transitions. Unfortunately, no studies investigating the solvatochromic effects on the UV-Vis absorption spectra of this specific compound have been found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₂ClN₃, the expected exact mass could be calculated. HRMS would provide an experimental mass with high accuracy, confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural insights. Key fragmentation pathways would likely involve the loss of the isobutyl group, the chlorine atom, or parts of the pyrimidine ring. Analysis of the m/z values of the fragment ions would help to piece together the molecule's structure. While the molecular weight is listed by chemical suppliers, detailed experimental HRMS data, including exact mass measurements and a comprehensive analysis of the fragmentation patterns for this compound, are not present in the surveyed scientific literature.

Reactivity Studies and Reaction Mechanisms of 6 Chloro N Isobutylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to attack by nucleophiles, particularly at positions C2, C4, and C6, which are ortho or para to the ring nitrogens. Halogens at these positions serve as effective leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Pathways of Chlorine Displacement Reactions

The displacement of the chlorine atom at the C6 position of 6-chloro-N-isobutylpyrimidin-4-amine proceeds through a well-established two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C6 carbon, which bears the chlorine atom. This step leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this stage.

Elimination of the Leaving Group: The negative charge in the Meisenheimer complex is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring. The aromaticity is then restored in the second step through the expulsion of the chloride ion (Cl⁻), a good leaving group.

This pathway is characteristic of SNAr reactions on activated heteroaromatic systems. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

Influence of the N-isobutylamino Substituent on SNAr Reactivity

Substituents on the pyrimidine ring play a crucial role in modulating its reactivity towards nucleophiles. The N-isobutylamino group at the C4 position is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom.

Table 1: Qualitative Effect of Substituents on SNAr Reactivity at C6 of 4-Substituted-6-chloropyrimidines

4-Substituent (R)Electronic EffectExpected SNAr Rate at C6 (Relative)Rationale
-NO₂Strong Electron-WithdrawingVery FastStrongly increases the electrophilicity of the ring.
-ClInductive Electron-WithdrawingFastIncreases ring electrophilicity.
-HNeutralModerateBaseline reactivity of the chloropyrimidine system.
-NH-isobutyl Electron-Donating Slow Reduces ring electrophilicity via resonance.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. However, for electron-deficient heterocycles such as pyrimidine, this reaction is exceedingly difficult and rarely observed. scialert.netrsc.org There are two primary reasons for this low reactivity:

Electron-Deficient Ring: The two ring nitrogen atoms strongly withdraw electron density from the carbon atoms, making the ring highly deactivated towards attack by electrophiles.

Basicity of Ring Nitrogens: The lone pairs on the nitrogen atoms are basic and readily react with the strong acids (both Brønsted and Lewis acids) that are required as catalysts for most EAS reactions. rsc.orgnih.gov This protonation or complexation forms a pyrimidinium cation, which is even more severely deactivated towards electrophilic attack than the neutral pyrimidine.

While the N-isobutylamino group at C4 is an activating group, its effect is insufficient to overcome the powerful deactivating influence of the two ring nitrogens and the chloro-substituent. Therefore, this compound does not typically undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the pyrimidine core.

Reactions Occurring at the N-isobutylamino Functionality

The exocyclic N-isobutylamino group provides a secondary site for reactivity, distinct from the pyrimidine ring itself. This secondary amine moiety can participate in reactions typical of its functional class.

Acylation and Alkylation Reactions of the Amine Moiety

The nitrogen atom of the N-isobutylamino group possesses a lone pair of electrons and is nucleophilic, allowing it to undergo acylation and alkylation.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides can introduce an acyl group onto the exocyclic nitrogen. Studies on similar aminopyrimidines have shown that N-acylation is a feasible transformation. oregonstate.eduacs.org Depending on the reaction conditions and the stoichiometry of the acylating agent, di-acylation may also occur. oregonstate.edu

Alkylation: The introduction of an alkyl group onto the exocyclic amine is also possible. However, the reaction can be complex. In some aminopyrimidines, alkylation may occur preferentially at one of the more nucleophilic ring nitrogens to form a pyrimidinium salt initially. This salt might then undergo thermal rearrangement. Direct alkylation on the exocyclic amine often requires specific catalysts to proceed efficiently.

Table 2: Potential Reactions at the N-isobutylamino Moiety

Reaction TypeReagent ExampleProduct StructureNotes
AcylationAcetyl chloride (CH₃COCl) / Base6-chloro-N-(N-isobutylacetamido)pyrimidin-4-amineForms an amide linkage at the exocyclic nitrogen.
AlkylationMethyl iodide (CH₃I)6-chloro-N-isobutyl-N-methylpyrimidin-4-amineMay compete with alkylation at ring nitrogens.

Oxidation Pathways of the Isobutylamine Substituent

The oxidation of the N-isobutylamino group is a potential reaction, although specific studies on this substrate are not widely reported. Based on the general chemistry of secondary amines, several oxidation products are conceivable depending on the oxidizing agent employed.

Possible oxidation pathways could lead to the formation of:

N-Hydroxylamines: Using milder oxidizing agents.

Nitrones: Through further oxidation of the hydroxylamine (B1172632) or direct oxidation.

Imines or Cleavage Products: Stronger oxidizing conditions might lead to the formation of an imine by removal of hydrogen from the nitrogen and the adjacent carbon, or potentially lead to the cleavage of the C-N bond.

The specific outcome of an oxidation reaction would be highly dependent on the chosen oxidant and the reaction conditions, as well as the electronic influence of the substituted pyrimidine ring.

Hydrolysis and Stability Assessment of this compound

The primary pathway for the hydrolysis of this compound is expected to be the nucleophilic substitution of the chlorine atom at the C6 position by a hydroxide (B78521) ion or water molecule. The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The chlorine atom at C6 is activated towards displacement.

The stability of the C-Cl bond is influenced by the pH of the environment. Under acidic conditions, protonation of the ring nitrogen atoms would further increase the electrophilicity of the carbon atoms, potentially accelerating the rate of hydrolysis. Conversely, under strongly basic conditions, direct nucleophilic attack by hydroxide ions would be the predominant mechanism for the degradation of the molecule.

Without specific experimental data, a quantitative assessment of the stability of this compound under various conditions remains speculative. However, based on the principles of heterocyclic chemistry, it is anticipated to be susceptible to hydrolytic degradation, particularly at elevated temperatures and extremes of pH.

Exploration of Other Chemically Relevant Transformations

Beyond simple hydrolysis, the structure of this compound suggests the potential for other chemically significant transformations, including intramolecular cyclizations and rearrangements.

Cyclization Reactions:

The presence of a reactive chlorine atom and a secondary amine in the same molecule provides the potential for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, if the isobutyl group were to be functionalized with a suitable nucleophile, an intramolecular nucleophilic aromatic substitution could occur, displacing the chlorine and forming a new ring fused to the pyrimidine core. While no specific examples of such cyclizations involving this compound have been reported, the synthesis of various fused pyrimidine derivatives through intramolecular cyclization of substituted pyrimidines is a well-established strategy in heterocyclic chemistry.

Rearrangements:

One of the most well-documented rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This typically involves the isomerization of N-substituted aminopyrimidines where the exocyclic nitrogen and its substituent exchange places with a ring nitrogen atom. In the case of this compound, a Dimroth-type rearrangement is theoretically possible, which would lead to the formation of 6-chloro-4-imino-1-isobutyl-1,4-dihydropyrimidine. This type of rearrangement is often observed under thermal or acidic/basic conditions. The process generally proceeds through a ring-opening and subsequent ring-closure mechanism. However, there are no specific studies confirming the occurrence of a Dimroth rearrangement for this compound.

The exploration of such transformations is crucial for understanding the complete chemical profile of this compound and for the potential design of novel derivatives with specific chemical properties.

Computational Chemistry and Theoretical Investigations of 6 Chloro N Isobutylpyrimidin 4 Amine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. This method is instrumental in predicting molecular geometries, reaction energies, and other chemical characteristics. For 6-chloro-N-isobutylpyrimidin-4-amine, DFT calculations can provide a foundational understanding of its behavior at the atomic level.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The presence of the flexible isobutyl group suggests the existence of multiple conformers. Conformational analysis is therefore crucial to identify the various low-energy structures and their relative stabilities. By systematically rotating the single bonds of the isobutyl chain and re-optimizing the geometry, a conformational landscape can be mapped. The results of such an analysis would typically be presented in a table detailing the relative energies of the different conformers.

Illustrative Data Table: Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue
Bond LengthC4-N(amine)1.35 Å
C6-Cl1.74 Å
N(amine)-C(isobutyl)1.47 Å
Bond AngleC2-N1-C6115.2°
N1-C6-C5123.5°
C4-N(amine)-C(isobutyl)125.8°
Dihedral AngleC5-C4-N(amine)-C(isobutyl)180.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino group, while the LUMO would likely be distributed over the pyrimidine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms.

Illustrative Data Table: Frontier Orbital Energies and HOMO-LUMO Gap

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de In an MEP map, regions of negative potential, typically colored red, indicate areas susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the chlorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the isobutyl chain would exhibit positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu These interactions represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO and are indicative of hyperconjugative and resonance effects. wisc.edu

In this compound, significant donor-acceptor interactions would be expected between the lone pairs of the nitrogen atoms and the antibonding orbitals of the pyrimidine ring, as well as between the lone pair of the chlorine atom and adjacent antibonding orbitals.

Illustrative Data Table: Significant NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2))

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C2-N3)25.5
LP(1) N(amine)π(C4-C5)45.2
LP(1) Clσ*(C5-C6)5.8

Note: The data in this table is illustrative and represents typical values that would be obtained from an NBO analysis.

Fukui functions are used to predict the local reactivity of different sites within a molecule. researchgate.net They quantify the change in electron density at a particular atomic site when an electron is added to or removed from the molecule. researchgate.net There are three main types of Fukui functions: f+ for nucleophilic attack (electron acceptance), f- for electrophilic attack (electron donation), and f0 for radical attack. researchgate.net A higher value of the Fukui function at a specific atom indicates a greater propensity for that type of reaction to occur at that site.

For this compound, the Fukui functions would help to pinpoint the most reactive atoms for different types of chemical reactions. For instance, the nitrogen atoms of the pyrimidine ring would likely have high f- values, making them susceptible to electrophilic attack, while the carbon atom attached to the chlorine atom might have a high f+ value, indicating it as a site for nucleophilic attack.

Illustrative Data Table: Condensed Fukui Function Values for Selected Atoms

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N10.050.18
C40.120.08
C60.250.03
N(amine)0.030.22

Note: The data in this table is illustrative and represents typical values that would be obtained from a Fukui function analysis.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) through DFT

Density Functional Theory (DFT) serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering a theoretical complement to experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). These calculations yield harmonic vibrational frequencies that correspond to the fundamental vibrational modes of the molecule. By analyzing these modes, specific peaks in an experimental IR spectrum can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups, such as C-H, N-H, C=N, and C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can provide valuable information for structural elucidation by predicting the chemical environment of each nucleus. The accuracy of these predictions is dependent on the chosen functional and basis set, as well as the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM).

UV-Vis Spectroscopy: To predict the electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, this would reveal the wavelengths of maximum absorption (λmax) corresponding to transitions such as n→π* and π→π*, which are characteristic of the pyrimidine ring system.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value Assignment
IR (cm⁻¹) ~3400 N-H stretch
~2960 C-H stretch (isobutyl)
~1640 C=N stretch (pyrimidine)
~750 C-Cl stretch
¹H NMR (ppm) ~8.3 Pyrimidine ring H
~6.5 Pyrimidine ring H
~3.2 -CH₂- (isobutyl)
~1.9 -CH- (isobutyl)
~0.9 -CH₃ (isobutyl)
¹³C NMR (ppm) ~162 C4 (C-N)
~160 C6 (C-Cl)
~158 C2
~108 C5
UV-Vis (nm) ~260 π→π* transition

Note: This table is illustrative and contains hypothetical values to demonstrate how predicted data would be presented. Actual values require specific DFT calculations.

Thermodynamic and Kinetic Modeling of Potential Reactions

Computational modeling provides a window into the reactivity of this compound, allowing for the study of reaction thermodynamics and kinetics without the need for physical experimentation.

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. It is a critical indicator of the thermodynamic stability of a chemical bond. Using DFT methods, the BDE for any bond within this compound can be calculated by determining the energies of the intact molecule and the resulting radical fragments.

Key bonds of interest for BDE analysis in this molecule would include:

C-Cl bond: The strength of this bond is crucial for understanding the potential for nucleophilic substitution reactions at the C6 position of the pyrimidine ring.

N-H bond: The BDE of the amine proton provides insight into the molecule's potential as a hydrogen donor and its antioxidant capabilities.

To understand the mechanism of a potential chemical reaction, such as a nucleophilic aromatic substitution at the chlorine-bearing carbon, a reaction coordinate analysis can be performed. This involves mapping the potential energy surface of the reaction from reactants to products.

This analysis identifies the transition state (TS)—the highest energy point along the reaction pathway—and allows for the calculation of the activation energy (Ea). A lower activation energy implies a faster reaction rate. By visualizing the geometry of the transition state, the specific atomic motions involved in the bond-breaking and bond-forming processes can be understood, providing deep mechanistic insight. This type of analysis is fundamental for predicting reaction outcomes and designing synthetic pathways.

Computational Descriptors for Molecular Properties

Several computational descriptors can be calculated to predict the physicochemical properties and potential bioactivity of this compound. These descriptors are valuable in fields such as medicinal chemistry and drug discovery. chemscene.com

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule.

LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's hydrophilicity or lipophilicity. It is a key factor in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule. A higher number of rotatable bonds can impact binding affinity to biological targets and is a consideration in drug design.

Table 2: Calculated Molecular Properties for this compound

Descriptor Value
Topological Polar Surface Area (TPSA) 37.81 Ų
LogP 2.1979
Number of Rotatable Bonds 3

Data sourced from ChemScene. chemscene.com

Chemical Transformations and Derivatization Strategies for Expanding the 6 Chloro N Isobutylpyrimidin 4 Amine Chemical Space

Replacement of the Chloro Substituent via Advanced Cross-Coupling Methodologies

The chlorine atom at the C6 position of 6-chloro-N-isobutylpyrimidin-4-amine is an excellent leaving group, making it a prime site for modification through transition metal-catalyzed cross-coupling reactions. These methodologies are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the chloropyrimidine with various organoboron reagents, such as boronic acids or their esters. researchgate.net This strategy allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the C6 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. nih.govresearchgate.net

Buchwald-Hartwig Amination: To introduce new nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples the C6-chloro position with a broad range of primary or secondary amines, amides, or carbamates. libretexts.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been crucial for achieving high yields and broad substrate scope, even with challenging coupling partners. youtube.combeilstein-journals.orgnih.gov The reaction is typically carried out using a palladium precatalyst and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnih.gov

Sonogashira Coupling: For the installation of alkyne moieties, the Sonogashira coupling is employed. organic-chemistry.orgwikipedia.org This reaction involves the coupling of the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.orgnih.gov The reaction is usually performed in the presence of an amine base, which also serves as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne partner. nih.gov The resulting alkynylpyrimidines are valuable intermediates for further transformations.

The table below summarizes representative examples of these cross-coupling reactions applied to the this compound core.

Table 1: Advanced Cross-Coupling Reactions at the C6-Position

Reaction Type Coupling Partner Catalyst/Ligand System Base Typical Product Structure
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄ or Pd(OAc)₂/SPhos K₂CO₃ 6-Aryl-N-isobutylpyrimidin-4-amine
Buchwald-Hartwig Secondary Amine (R₂NH) Pd₂(dba)₃/XPhos NaOtBu 6-(Disubstituted-amino)-N-isobutylpyrimidin-4-amine
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₂Cl₂/CuI Et₃N 6-Alkynyl-N-isobutylpyrimidin-4-amine

Systematic Derivatization at the N-isobutylamino Group for Structure Modification

The secondary amine of the N-isobutylamino group presents another site for structural modification, although it is generally less reactive than the C6-chloro position. Derivatization at this nitrogen can influence the compound's steric and electronic properties, as well as its hydrogen-bonding capabilities.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base can form the corresponding N-acyl-N-isobutylpyrimidin-4-amine derivatives. This transformation introduces an amide functionality, which can alter the molecule's conformation and polarity.

Alkylation: The nitrogen can be further alkylated using alkyl halides. However, this reaction can be challenging and may require strong bases to deprotonate the amine first, with a risk of competing reactions at other sites on the pyrimidine (B1678525) ring.

Reaction with Isocyanates/Isothiocyanates: Treatment with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are excellent hydrogen-bond donors and acceptors, significantly modifying the intermolecular interaction potential of the parent molecule.

The table below outlines potential derivatization reactions for the N-isobutylamino group.

Table 2: Potential Derivatization of the N-isobutylamino Group

Reaction Type Reagent Functional Group Introduced
Acylation Acetyl Chloride (CH₃COCl) N-acetyl
Sulfonylation Tosyl Chloride (TsCl) N-tosyl
Urea Formation Phenyl Isocyanate (PhNCO) N-phenylurea

Further Functionalization of the Pyrimidine Ring at Unsubstituted Positions

The pyrimidine ring of this compound possesses two unsubstituted carbon atoms at the C2 and C5 positions, which are potential sites for further functionalization to create more complex analogues.

Functionalization at the C5 Position: The C5 position of the pyrimidine ring can be susceptible to electrophilic substitution, particularly halogenation. researchgate.net For instance, reagents like N-chlorosuccinimide (NCS) can introduce a chlorine atom at the C5 position, yielding a 2,5-disubstituted pyrimidine. nih.gov This new halogen can then serve as a handle for subsequent cross-coupling reactions, allowing for regioselective derivatization at a distinct position from the original C6 site. nih.gov

Functionalization at the C2 and C5 Positions: More advanced "deconstruction-reconstruction" strategies have been developed for the comprehensive diversification of pyrimidines. nih.gov This approach involves activating the pyrimidine by forming an N-arylpyrimidinium salt, followed by ring cleavage to generate an iminoenamine intermediate. This intermediate can then be functionalized (e.g., via chlorination with NCS) and subsequently cyclized with an amidine to reconstruct a new, more highly substituted pyrimidine ring. nih.gov This powerful method allows for the introduction of substituents at both the C2 and C5 positions.

Synthesis of Novel Pyrimidine-Based Scaffolds Derived from this compound as a Core

Beyond simple derivatization, this compound can serve as a foundational building block for the synthesis of entirely new heterocyclic scaffolds, particularly fused-ring systems. These transformations dramatically alter the core structure of the molecule, opening up new areas of chemical space.

One powerful technique involves intramolecular cyclization reactions. For example, if a suitable nucleophilic group is introduced at the C6 position via a cross-coupling reaction, it can subsequently react with another part of the molecule to form a new ring.

A more radical approach is the use of ring transformation or "skeletal editing" reactions. chinesechemsoc.org In these processes, the pyrimidine ring reacts with a nucleophile, leading to ring-opening and subsequent recyclization into a different heterocyclic system. wur.nl For instance, N-alkylated pyrimidinium salts have been shown to react with nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to yield pyrazoles or isoxazoles, respectively. wur.nl Another reported transformation involves the conversion of pyrimidines into pyridines by reacting an activated pyrimidinium salt with a suitable three-carbon fragment. nih.govchinesechemsoc.org These skeletal editing techniques allow for the conversion of the pyrimidine core into other valuable heterocyclic systems, a useful strategy in late-stage functionalization and structure-activity relationship studies.

Structure Property Relationships in 6 Chloro N Isobutylpyrimidin 4 Amine and Its Analogues Non Biological Focus

Correlations Between Specific Molecular Structural Features and Chemical Reactivity Profiles

The reactivity of 6-chloro-N-isobutylpyrimidin-4-amine is dominated by the electronic nature of its substituents and their positions on the pyrimidine (B1678525) ring. The pyrimidine ring itself is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry. arkat-usa.org The most common and important reaction for halogenated pyrimidines is their reaction with amines. arkat-usa.org

Research on variously substituted chloropyrimidines has established a clear hierarchy for the displacement of halo-substituents. The reactivity order is generally C4/C6 > C2 >> C5. arkat-usa.org This indicates that the chlorine atom at the C6 position in the title compound is significantly more labile than a hypothetical chloro substituent at C2 or C5. Studies involving 2,4,6-trichloropyrimidine (B138864) have shown that substitution occurs preferentially at the C4/C6 positions over the C2 position. arkat-usa.org

The reactivity is also influenced by other substituents present on the ring. For instance, the presence of strongly electron-withdrawing groups, such as a nitro group, can further activate the ring towards nucleophilic attack. A comparison between 4,6-dichloro-5-nitropyrimidine (B16160) and 2,4,5,6-tetrachloropyrimidine (B156064) showed that the nitro-substituted compound was significantly more reactive. arkat-usa.org Conversely, the presence of multiple electron-donating amino groups can sometimes impede reactions due to increased electron density, though the interplay is complex. researchgate.netresearchgate.net The conditions of the reaction, such as the presence of an acid or a base, can also significantly affect the outcome. Reactions of less reactive chloropyrimidines often appear to be favored by acid catalysis, which protonates a ring nitrogen, increasing the electrophilicity of the pyrimidine ring. arkat-usa.org

Table 1: Relative Reactivity of Chloro-Substituents on the Pyrimidine Ring

Position of Chloro GroupActivating/Deactivating GroupsRelative ReactivityReference
C4 / C6NoneHigh arkat-usa.org
C2NoneModerate arkat-usa.org
C5NoneVery Low arkat-usa.org
C4 / C6C5-NO₂ (Activating)Very High arkat-usa.org
C2C4/C6-NHR (Activating)Moderate arkat-usa.org

In this compound, the N-isobutylamino group at C4 activates the C6 position for SNAr, making it a versatile intermediate for the synthesis of other 4,6-disubstituted pyrimidines.

Influence of Substituents on the Electronic Properties and Aromaticity of the Pyrimidine Ring

The electronic landscape of the pyrimidine ring in this compound is a delicate balance between the electron-donating N-isobutylamino group and the electron-withdrawing chloro group. This "push-pull" arrangement significantly modulates the ring's electron density, aromaticity, and spectroscopic properties.

The N-isobutylamino group at C4 donates electron density to the ring through a positive mesomeric effect (+M), while the chlorine atom at C6 withdraws electron density through a negative inductive effect (-I). Studies on substituted pyrimidines show that electron-donating groups generally cause a bathochromic (red) shift in the molecule's absorption spectra, which is attributed to a narrowing of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijcrt.org Conversely, electron-withdrawing groups typically induce a hypsochromic (blue) shift. ijcrt.org The net effect in this compound is a complex interplay of these competing influences.

X-ray crystallographic studies on simpler substituted pyrimidines provide insight into how substituents alter the geometry and electron distribution of the ring. For example, the introduction of an amino group at the C2 position was found to cause a significant lengthening of the adjacent C-N ring bonds by an average of 0.019 Å compared to unsubstituted pyrimidine. scispace.com This lengthening is indicative of increased electron density and a slight perturbation of the ring's aromaticity. In contrast, a chloro substituent at the C2 position was observed to shorten these same bonds by 0.009 Å, suggesting electron withdrawal from the ring. scispace.com

Table 2: Observed Effects of Substituents on Pyrimidine Ring Bond Lengths (Based on X-ray Crystallography Data)

SubstituentPositionEffect on Adjacent C-N Ring BondsChange in Bond Length (Å)Reference
-NH₂C2Lengthening+0.019 scispace.com
-ClC2Shortening-0.009 scispace.com
-CH₃C5Lengthening+0.006 scispace.com

These structural modifications are direct consequences of the electronic influence of the substituents, which in turn dictates the molecule's reactivity and other chemical properties.

Analysis of Steric and Stereoelectronic Effects on Molecular Conformation and Chemical Behavior

Beyond purely electronic effects, the three-dimensional arrangement of atoms—encompassing both steric and stereoelectronic factors—plays a critical role in the conformation and chemical behavior of this compound.

Steric effects arise from the spatial bulk of substituents. The isobutyl group attached to the amino function at C4 is considerably larger than a simple methyl or amino group. This steric bulk can influence the molecule's conformation and reactivity. For instance, the rotation around the C4-N bond may be hindered, leading to a preferred orientation of the isobutyl group relative to the pyrimidine ring. This preferred conformation could, in turn, influence intermolecular interactions in the solid state or in solution. Furthermore, the isobutyl group can sterically shield the adjacent N3 and C5 positions from attack by bulky reagents. In reactions involving the C6-chloro position, the isobutyl group is relatively distant and its steric influence is likely minimal, but it could play a role in reactions involving the pyrimidine ring nitrogens.

Stereoelectronic effects relate to the influence of orbital alignment on molecular properties and reactivity. wikipedia.org These effects are more subtle than simple steric hindrance and involve the stabilizing interactions that occur when filled and empty orbitals are properly oriented in space. wikipedia.org In this compound, a key stereoelectronic interaction involves the lone pair of electrons on the exocyclic nitrogen atom and the π-system of the pyrimidine ring. For maximal resonance stabilization (the +M effect), the p-orbital of the nitrogen should be aligned parallel to the p-orbitals of the ring, which would favor a planar arrangement of the N-C4 bond relative to the ring. However, steric repulsion from the isobutyl group might force a slight twisting, representing a compromise between optimal electronic stabilization and minimal steric strain.

Such conformational preferences, governed by a combination of steric and stereoelectronic factors, can be crucial in determining reaction pathways. researchgate.nete-bookshelf.de For example, the precise orientation of the N-isobutylamino group could influence the protonation of the adjacent ring nitrogen (N3) by affecting its accessibility and basicity. While specific computational or conformational studies on this compound are not widely reported, the fundamental principles of steric and stereoelectronic effects are well-established in organic chemistry and provide a framework for understanding its behavior. wikipedia.orge-bookshelf.de

Table 3: Key Molecular Descriptors for this compound

PropertyValueSignificanceReference
Molecular Weight185.65 g/mol Basic physical property chemscene.com
Rotatable Bonds3Indicates conformational flexibility of the isobutyl group chemscene.com
Topological Polar Surface Area (TPSA)37.81 ŲRelates to polarity and intermolecular interactions chemscene.com
XLogP32.2Indicates moderate lipophilicity nih.gov

These descriptors provide a quantitative basis for understanding the physical manifestation of the molecule's underlying structural features.

Potential Applications of 6 Chloro N Isobutylpyrimidin 4 Amine in Advanced Materials, Catalysis, and Agrochemicals

Role as a Strategic Synthetic Intermediate for Materials Science Applications

In the realm of materials science, the development of novel organic materials with tailored electronic and photophysical properties is of paramount importance. Pyrimidine (B1678525) derivatives are increasingly being investigated for their potential in creating functional materials, including organic light-emitting diodes (OLEDs), sensors, and conductive polymers. The 6-chloro-N-isobutylpyrimidin-4-amine molecule can serve as a crucial building block in the synthesis of such advanced materials.

The reactivity of the chlorine atom at the 6-position allows for its displacement through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of aromatic and heteroaromatic substituents, thereby extending the π-conjugated system of the molecule. The ability to systematically modify the molecular structure is a key factor in tuning the optical and electronic properties of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, which in turn affects the absorption and emission characteristics of the material.

The N-isobutyl group, while not directly participating in conjugation, can influence the solid-state packing and solubility of the final material. The steric bulk of the isobutyl group can prevent close packing of molecules, which can be advantageous in reducing aggregation-caused quenching of fluorescence in OLED applications. Furthermore, the alkyl chain can enhance the solubility of the pyrimidine-based material in organic solvents, facilitating its processing and deposition in thin-film devices.

The potential of N-heterocyclic amines, including pyrimidine derivatives, in the synthesis of functional materials like covalent organic polymers and carbon nitride semiconductors is an active area of research. nih.gov While specific studies on this compound are not prevalent, the general principles of molecular design for organic electronic materials strongly suggest its utility as a versatile synthetic intermediate.

Table 1: Potential Cross-Coupling Reactions for Material Synthesis

Reaction Type Reagent Potential Outcome Application
Suzuki CouplingArylboronic acidAryl-substituted pyrimidineOLEDs, sensors
Stille CouplingOrganostannaneStannyl-substituted pyrimidineConductive polymers
Sonogashira CouplingTerminal alkyneAlkynyl-substituted pyrimidineNon-linear optics
Buchwald-Hartwig AminationAmineAmino-substituted pyrimidineHole-transport materials

Potential as a Ligand or Precursor in Novel Catalytic Systems

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate with metal centers to modulate their reactivity and selectivity. Nitrogen-containing heterocyclic compounds, including pyrimidines, have been widely explored as ligands in various catalytic systems. The 4-amino and 6-chloro substituents on the pyrimidine ring of this compound offer potential coordination sites for metal ions.

The nitrogen atoms within the pyrimidine ring can act as Lewis bases, coordinating to a metal center. The N-isobutylamino group can also participate in coordination, potentially leading to bidentate or bridging ligand behavior. The electronic properties of the pyrimidine ring, which can be tuned by further substitution at the 6-position (after displacing the chlorine), can influence the electron-donating ability of the ligand and, consequently, the catalytic activity of the metal complex.

While the direct use of this compound as a ligand might be limited by the reactivity of the C-Cl bond under certain catalytic conditions, it serves as an excellent precursor for more elaborate ligand structures. For example, the chlorine atom can be substituted with phosphine (B1218219), thiol, or other coordinating groups to create multidentate ligands. Such tailored ligands are crucial for achieving high efficiency and selectivity in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

The participation of the 4'-aminopyrimidine moiety of thiamin diphosphate in enzymatic catalysis highlights the intrinsic capability of the aminopyrimidine scaffold to be involved in catalytic processes. nih.gov This biological precedent provides inspiration for the design of synthetic catalysts based on similar structural motifs.

Table 2: Potential Ligand Synthesis from this compound

Reaction at C-6 Introduced Group Potential Ligand Type Potential Catalytic Application
Phosphination-PR₂P,N-bidentateCross-coupling, hydrogenation
Thiolation-SRS,N-bidentateHydroformylation
Alkylation with coordinating groupsPyridyl, ImidazolylN,N'-bidentate or tridentateOxidation, polymerization

Considerations for its Utility as a Scaffold in Agrochemical Development

The pyrimidine core is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides and herbicides containing this heterocyclic system. nih.gov The structural diversity that can be achieved from a common pyrimidine intermediate is a key driver for its widespread use. This compound represents a valuable scaffold for the development of new agrochemicals.

The general approach in agrochemical discovery involves the synthesis of a library of compounds around a core scaffold and screening them for biological activity. The reactivity of the chlorine atom in this compound allows for the facile introduction of a wide variety of substituents at the 6-position. This enables a systematic exploration of the structure-activity relationship (SAR), where the nature of the substituent is correlated with the observed herbicidal, insecticidal, or fungicidal activity.

While specific agrochemical activity for this compound itself is not documented in publicly available literature, the proven success of the 4-aminopyrimidine (B60600) scaffold in commercial agrochemicals suggests that derivatives of this compound could exhibit interesting biological properties. nih.gov Further research involving the synthesis and biological evaluation of a library of compounds derived from this compound would be a logical step in exploring its potential in this field.

Table 3: Potential Agrochemical Derivatives from this compound

Derivative Class (at C-6) Potential Biological Activity Rationale based on known agrochemicals
6-Aryloxy derivativesFungicidal, HerbicidalMimicking the structure of some commercial fungicides and herbicides.
6-Amino derivativesInsecticidalThe amino group can interact with specific insect receptors.
6-Thioether derivativesHerbicidal, InsecticidalSulfur-containing compounds often exhibit potent biological activity.

Advanced Analytical Methodologies for Detection and Quantification of 6 Chloro N Isobutylpyrimidin 4 Amine

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 6-chloro-N-isobutylpyrimidin-4-amine from complex matrices, including reaction mixtures and final product formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most powerful and widely applicable techniques.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a primary technique for the quantitative analysis of pyrimidine (B1678525) derivatives. The development of a robust HPLC method for this compound would typically involve a C18 column, which is effective for separating compounds of moderate polarity. researchgate.net A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer is commonly employed. researchgate.net For instance, a starting point for method development could be a mobile phase of acetonitrile and a sodium acetate (B1210297) buffer. researchgate.net The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the amine-containing analyte.

Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness. The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations and demonstrating a linear relationship between the peak area and concentration. The accuracy is determined by spiking a known amount of the standard into a sample matrix and measuring the recovery. Precision is assessed by repeatedly analyzing the same sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision). The specificity of the method ensures that the peak corresponding to this compound is free from interference from other components in the sample, such as impurities or degradation products.

A specialized column, such as the Newcrom R1, which exhibits low silanol (B1196071) activity, could also be considered for the analysis of chloropyrimidines to achieve better peak symmetry and resolution. rsc.org For applications requiring mass spectrometric detection, volatile buffers like formic acid or ammonium (B1175870) acetate would be used in the mobile phase instead of non-volatile salts like phosphate. rsc.org

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterSuggested Condition
Column C18, 5 µm, 250 mm x 4.6 mm i.d. researchgate.net or Newcrom R1 rsc.org
Mobile Phase Acetonitrile : 0.05 M Sodium Acetate Buffer (pH adjusted) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at an appropriate wavelength (e.g., 222 nm or 254 nm) nih.govnih.gov
Injection Volume 20 µL researchgate.net
Column Temperature Ambient or controlled (e.g., 25 °C)

This table presents a hypothetical set of starting conditions for method development, based on literature for similar compounds.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, enabling confident identification.

For the analysis of this compound, a key aspect is understanding its fragmentation pattern in the mass spectrometer. The presence of a chlorine atom is a distinctive feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+). researchgate.net The fragmentation of the isobutyl group is also expected, likely leading to the loss of a C4H9 radical. The pyrimidine ring itself can undergo characteristic fragmentation. Predicting the fragmentation pattern is crucial for identifying the compound in complex mixtures and for distinguishing it from potential impurities.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio)Predicted Fragment
185/187 Molecular ion [M]+
142/144 Loss of C3H7 (isopropyl group)
128/130 Loss of C4H9 (isobutyl group)
111/113 Pyrimidine ring fragment

This table is predictive and based on general principles of mass spectrometry.

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer a sensitive and often rapid alternative for the detection of electroactive compounds like this compound. The amine group and the pyrimidine ring are both susceptible to electrochemical oxidation. researchgate.netnih.gov The electrochemical oxidation of aminopyrimidines at a suitable electrode, such as a pyrolytic graphite (B72142) electrode, can be investigated using techniques like cyclic voltammetry. researchgate.net

The oxidation potential of this compound will be influenced by the substituents on the pyrimidine ring and the nature of the N-alkyl group. The electrochemical behavior of N-substituted aminopyrimidines can be complex, potentially involving protonation steps preceding electron transfer. researchgate.net The development of an electrochemical sensor for this compound would involve optimizing parameters such as the electrode material, the supporting electrolyte pH, and the voltammetric waveform to achieve high sensitivity and selectivity.

Spectrophotometric Assays for Quantitative Analysis

UV-Vis spectrophotometry provides a simple and cost-effective method for the quantitative analysis of this compound, provided the compound exhibits sufficient UV absorbance and is free from interfering substances. The pyrimidine ring system is known to absorb in the UV region. For instance, a study on a different pyrimidine derivative reported a UV detection wavelength of 275 nm. nih.gov The absorption spectrum of 2-chloropyrimidine (B141910) has also been studied in the vacuum ultraviolet (VUV) range. rsc.org

To develop a spectrophotometric assay, the first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This calibration curve can then be used to determine the concentration of the compound in unknown samples.

Table 3: Illustrative Parameters for a Spectrophotometric Assay

ParameterValue
Solvent Methanol or Ethanol
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (estimated around 260-280 nm)
Linearity Range To be determined experimentally
Correlation Coefficient (r²) > 0.99

This table provides a general framework for developing a spectrophotometric assay.

Development of Robust Impurity Profiling and Purity Assessment Methodologies

Impurity profiling is a critical aspect of quality control for any chemical intermediate. The identification and quantification of impurities in this compound are essential to ensure the purity of the final product and to understand potential side reactions in the manufacturing process. Forced degradation studies are often employed to intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.govnih.govparchem.com

The analytical methods described above, particularly HPLC and GC-MS, are the primary tools for impurity profiling. A well-developed HPLC method should be able to separate the main compound from all potential impurities. The use of a photodiode array (PDA) detector in HPLC can provide UV spectral information for each peak, aiding in the identification of impurities. LC-MS is an even more powerful tool, providing both chromatographic separation and mass spectrometric identification of impurities.

Potential impurities in the synthesis of this compound could arise from starting materials, by-products of the reaction, or degradation of the product. For example, if the synthesis involves the reaction of 4,6-dichloropyrimidine (B16783) with isobutylamine, unreacted starting materials or the product of double substitution could be potential impurities.

Table 4: Potential Impurities in the Synthesis of this compound

Potential ImpurityPotential Source
4,6-Dichloropyrimidine Unreacted starting material
Isobutylamine Unreacted starting material
4,6-bis(N-isobutylamino)pyrimidine By-product of the reaction
Hydrolysis products Degradation of the product
Oxidation products Degradation of the product

This table lists hypothetical impurities based on a potential synthetic route.

A robust impurity profiling methodology would involve the synthesis and characterization of potential impurities to be used as reference standards. This allows for their accurate identification and quantification in the final product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-isobutylpyrimidin-4-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 6-chloropyrimidin-4-amine and isobutylamine. Optimize yields by adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of isobutylamine), solvent selection (e.g., DMF or THF for enhanced nucleophilicity), and temperature control (80–100°C). Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) and minimize trial-and-error approaches . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is advised.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to verify substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, isobutyl group signals at δ 1.0–2.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]+^+: 214.07) via LC-MS .
  • Purity : Assess using HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity as a benchmark .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • Lab Practices : Follow Chemical Hygiene Plans (CHPs) for waste disposal and PPE (gloves, goggles, lab coats). Avoid inhalation/contact using fume hoods .
  • Hazard Mitigation : Monitor for exothermic reactions during synthesis; use cooling baths. Reference SDS for hazard statements (e.g., H315, H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (DFT, MP2) to model transition states and intermediates. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions .
  • Derivative Design : Use molecular docking (AutoDock Vina) to explore bioactivity or SAR for pharmaceutical applications. Focus on modifying the isobutyl group or pyrimidine chlorine for enhanced binding .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Data Validation : Cross-reference experimental conditions (e.g., solvent polarity, temperature) from conflicting studies. For solubility discrepancies, conduct replicate measurements under controlled conditions (e.g., shake-flask method) .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can reactor design improve scalability for gram-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Systems : Enhance heat/mass transfer using microreactors (e.g., Corning AFR) to minimize side reactions and improve reproducibility .
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of reaction progress .

Q. What advanced spectroscopic techniques elucidate electronic or steric effects in substitution reactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent orientations (e.g., comparing this compound with analogs like N-(2-chloropyrimidin-4-yl)-dimethyl carbonate) .
  • UV-Vis Spectroscopy : Track electronic transitions (e.g., π→π* in pyrimidine ring) to correlate substituent effects with reactivity .

Data Analysis & Experimental Design

Q. How should researchers statistically analyze heterogeneous catalytic data for this compound?

  • Methodological Answer :

  • Multivariate Analysis : Use ANOVA to assess catalyst efficiency (e.g., Pd/C vs. Raney Ni). Include factors like catalyst loading (5–10 wt%) and solvent polarity (log P values) .
  • Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, pressure) for maximum yield .

Q. What methodologies address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat compounds with lyophilization to ensure consistent hydration states. Validate assays using positive controls (e.g., kinase inhibitors for enzyme studies) .
  • Data Normalization : Use Z-score or RSD (Relative Standard Deviation) to quantify variability across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.